

# An In-depth Technical Guide to 4-Hydroxycephalotaxine: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Hydroxycephalotaxine

Cat. No.: B203569

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## Abstract

**4-Hydroxycephalotaxine** is a naturally occurring alkaloid isolated from the evergreen tree *Cephalotaxus fortunei*. As a member of the *Cephalotaxus* alkaloids, a class of compounds known for their significant biological activities, **4-Hydroxycephalotaxine** holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a summary of the current, albeit limited, understanding of its biological effects. While extensive research on its specific mechanism of action is still required, this document consolidates the available data to serve as a foundational resource for the scientific community.

## Chemical Structure and Identification

**4-Hydroxycephalotaxine** is a pentacyclic alkaloid. Its core structure is closely related to cephalotaxine, distinguished by the presence of a hydroxyl group at the C-4 position.

Chemical Structure:

IUPAC Name: (1S,3aS,14bS)-1-hydroxy-10-methoxy-3,3a,4,5,6,7-hexahydro-1H-[1]dioxolo[4,5-h]pyrrolo[2,1-b][1]benzazepin-14b(2H)-ol

CAS Number: 84567-08-8[2]

Molecular Formula: C<sub>18</sub>H<sub>21</sub>NO<sub>5</sub>[2][3]

Molecular Weight: 331.36 g/mol [4]

## Physicochemical Properties

The known physicochemical properties of **4-Hydroxycephalotaxine** are summarized in the table below.

Property	Value	Reference
Melting Point	135-137 °C	[3]
Appearance	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

## Spectral Data

The structural elucidation of **4-Hydroxycephalotaxine** was achieved through spectral analysis. The key spectral data are presented below.

## Mass Spectrometry

The mass spectrum of **4-Hydroxycephalotaxine** shows a molecular ion peak (M<sup>+</sup>) at m/z 331, consistent with its molecular formula. Key fragmentation patterns are also observed.[3]

Fragment (m/z)	Relative Intensity
331 (M+)	9%
314	36%
300	6%
298	3%
282	6%
216	6%
109	100%

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides characteristic signals for the protons in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
6.54	s	Aromatic H
7.28	s	Aromatic H
3.60	s	Methoxy (OCH <sub>3</sub> )
1.80-1.90	br s	2 x OH (D <sub>2</sub> O exchangeable)

Note: A complete, detailed assignment of all protons is not available in the cited literature.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed <sup>13</sup>C NMR data for **4-Hydroxycephalotaxine** is not readily available in the public domain.

## Infrared (IR) Spectroscopy

Detailed IR spectral data for **4-Hydroxycephalotaxine** is not readily available in the public domain.

## Biological Activity

While many Cephalotaxus alkaloids, particularly the esters of cephalotaxine, have demonstrated significant antileukemic and anticancer properties, specific cytotoxic data for **4-Hydroxycephalotaxine** is limited. The parent compound, cephalotaxine, is generally considered inactive, with its esters being the active derivatives.[5] Further investigation is required to determine the antiproliferative and cytotoxic potential of **4-Hydroxycephalotaxine** against various cancer cell lines.

## Mechanism of Action and Signaling Pathways

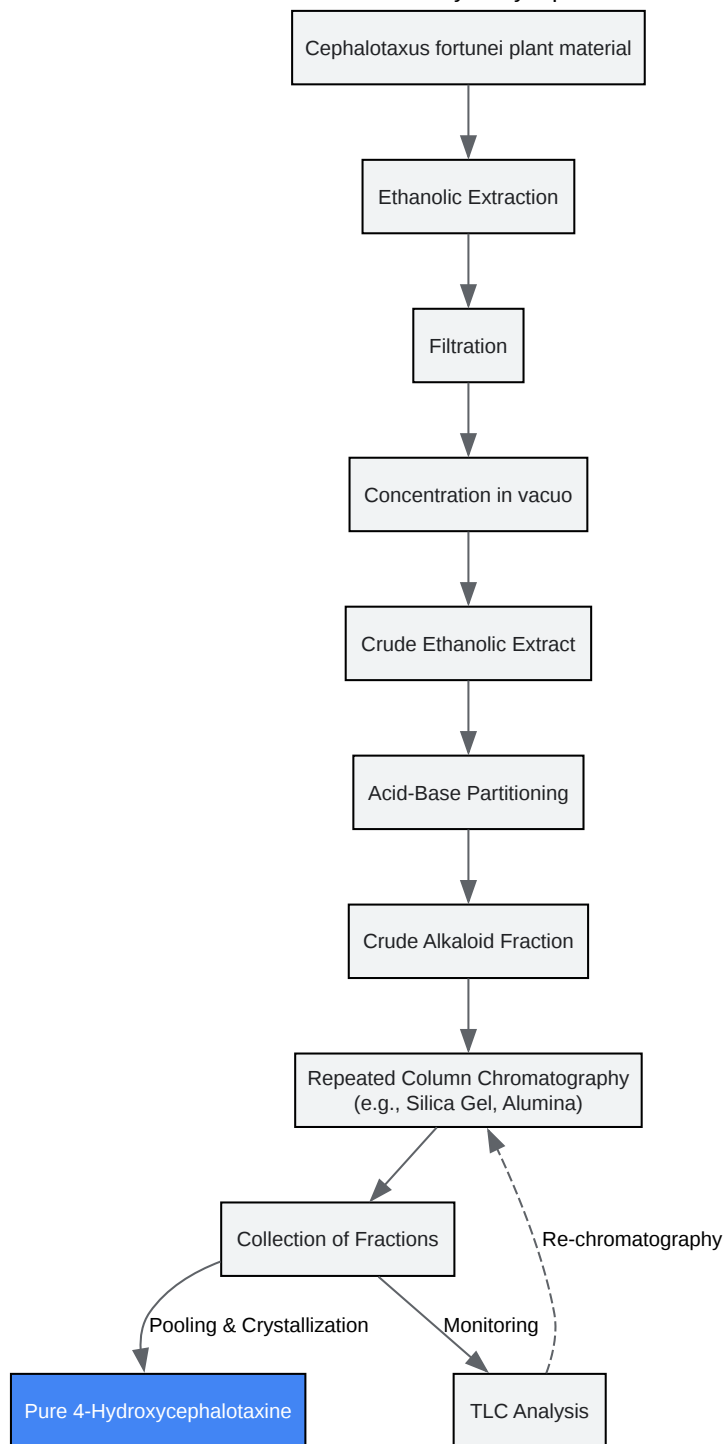
The specific mechanism of action for **4-Hydroxycephalotaxine** has not been elucidated. Research on the parent compound, cephalotaxine, has shown that it can induce apoptosis in leukemia cells through the mitochondrial pathway and by inhibiting autophagy flux.[6] It is plausible that **4-Hydroxycephalotaxine** may share some mechanistic similarities, but dedicated studies are necessary to confirm this. No specific signaling pathways modulated by **4-Hydroxycephalotaxine** have been identified to date.

## Experimental Protocols

### Isolation of 4-Hydroxycephalotaxine from Cephalotaxus fortunei

A detailed, step-by-step protocol for the isolation of **4-Hydroxycephalotaxine** is not available. The original literature describes the isolation through "repeated chromatography of an alkaloidal fraction of the ethanolic extract" of Cephalotaxus fortunei.[3][5] A generalized workflow for such an isolation is depicted below.

## General Workflow for Isolation of 4-Hydroxycephalotaxine



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A generalized workflow for the isolation of **4-Hydroxycephalotaxine**.

## Total Synthesis

A specific, detailed experimental protocol for the total synthesis of **4-Hydroxycephalotaxine** is not currently available in the scientific literature. Synthetic routes have been established for the parent compound, cephalotaxine, which could potentially be adapted for the synthesis of its 4-hydroxy derivative.

## Conclusion and Future Directions

**4-Hydroxycephalotaxine** is a structurally characterized natural product with potential for further pharmacological investigation. The current body of knowledge provides a foundation for its chemical identity and some of its properties. However, significant gaps remain, particularly concerning its biological activity, mechanism of action, and detailed synthetic and isolation protocols.

Future research should focus on:

- **Comprehensive Spectral Analysis:** Acquisition and full assignment of  $^{13}\text{C}$  NMR and IR spectra.
- **Cytotoxicity Screening:** Evaluation of the antiproliferative effects of **4-Hydroxycephalotaxine** against a panel of human cancer cell lines to determine its  $\text{IC}_{50}$  values.
- **Mechanism of Action Studies:** Investigation into its effects on cell cycle, apoptosis, and key signaling pathways in cancer cells.
- **Development of a Total Synthesis Route:** Establishment of a reproducible and scalable synthetic method to enable further biological studies.
- **Protocol Optimization:** Detailed documentation and optimization of the isolation procedure from its natural source.

Addressing these areas will be crucial in unlocking the full therapeutic potential of **4-Hydroxycephalotaxine** and its derivatives.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)